molecular formula C9H8BrFO2 B2393382 Methyl 4-Bromo-3-fluoro-2-methylbenzoate CAS No. 1365969-22-7

Methyl 4-Bromo-3-fluoro-2-methylbenzoate

Cat. No.: B2393382
CAS No.: 1365969-22-7
M. Wt: 247.063
InChI Key: VNAZRCAGSCSSSD-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-3-fluoro-2-methylbenzoate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-3-fluoro-2-methylbenzoate typically involves the esterification of 4-Bromo-3-fluoro-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can optimize the process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-3-fluoro-2-methylbenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The fluorine and methyl groups on the benzene ring can direct electrophiles to specific positions on the ring.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Methyl 4-Bromo-3-fluoro-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-3-fluoro-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Methyl 4-Bromo-3-fluoro-2-methylbenzoate can be compared with other halogenated benzoates, such as:

  • Methyl 4-Chloro-3-fluoro-2-methylbenzoate
  • Methyl 4-Bromo-3-chloro-2-methylbenzoate
  • Methyl 4-Fluoro-3-bromo-2-methylbenzoate

These compounds share similar structures but differ in the type and position of halogen atoms, which can influence their chemical reactivity and applications

Properties

IUPAC Name

methyl 4-bromo-3-fluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAZRCAGSCSSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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